![molecular formula C8H15ClN2O B1486009 Octahydropyrrolo[3,4-c]azepin-4(1H)-one hydrochloride CAS No. 2206824-04-4](/img/structure/B1486009.png)
Octahydropyrrolo[3,4-c]azepin-4(1H)-one hydrochloride
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Description
Octahydropyrrolo[3,4-c]azepin-4(1H)-one hydrochloride is a potent and selective orexin-2 antagonist . It is a novel compound that has been characterized in preclinical studies . The compound is part of a series of compounds that have been optimized for physicochemical and DMPK properties .
Synthesis Analysis
The synthesis of Octahydropyrrolo[3,4-c]azepin-4(1H)-one hydrochloride involves the optimization of physicochemical and DMPK properties . This led to the discovery of compounds with tissue distribution and duration of action suitable for evaluation in the treatment of primary insomnia .Molecular Structure Analysis
The molecular formula of Octahydropyrrolo[3,4-c]azepin-4(1H)-one hydrochloride is C6H12N2 . It is a fused bicyclic pyrrolidine .Physical And Chemical Properties Analysis
The molecular weight of Octahydropyrrolo[3,4-c]azepin-4(1H)-one hydrochloride is 112.17 . Further physical and chemical properties are not explicitly mentioned in the available resources.Future Directions
The compound has shown promise in the treatment of primary insomnia and has progressed into human clinical trials . It is also being tested for the treatment of agitation and aggression in people with Alzheimer’s Disease . The future directions of this compound will likely involve further clinical trials and potential therapeutic applications.
properties
IUPAC Name |
2,3,3a,5,6,7,8,8a-octahydro-1H-pyrrolo[3,4-c]azepin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-7-5-9-4-6(7)2-1-3-10-8;/h6-7,9H,1-5H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXQERPRNKKWPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C(=O)NC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydropyrrolo[3,4-c]azepin-4(1H)-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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